molecular formula C7H7IO B1666773 3-Iodobenzyl alcohol CAS No. 57455-06-8

3-Iodobenzyl alcohol

Cat. No.: B1666773
CAS No.: 57455-06-8
M. Wt: 234.03 g/mol
InChI Key: QGCCNWSXJHGUNL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodo-Benzyl Alcohol can be synthesized through several methods. One common method involves the iodination of benzyl alcohol. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of 3-Iodo-Benzyl Alcohol may involve the use of more efficient and scalable methods. For example, the use of a CeCl3·7H2O/NaI system in acetonitrile has been reported to enable a mild and efficient preparation of iodides from alcohols . This method is attractive due to its simplicity, low cost of reagents, and ease of use.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-Benzyl Alcohol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form 3-iodobenzaldehyde or 3-iodobenzoic acid.

    Reduction: The iodine atom can be reduced to form benzyl alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as sodium azide, potassium cyanide, or thiols can be used under appropriate conditions.

Major Products:

  • Oxidation of 3-Iodo-Benzyl Alcohol can yield 3-iodobenzaldehyde or 3-iodobenzoic acid.
  • Reduction can yield benzyl alcohol.
  • Substitution reactions can yield various substituted benzyl alcohols depending on the nucleophile used.

Scientific Research Applications

3-Iodo-Benzyl Alcohol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.

    Medicine: It serves as a building block in the synthesis of potential drug candidates.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Benzyl Alcohol: Lacks the iodine atom and has different reactivity and applications.

    3-Iodobenzaldehyde: Contains an aldehyde group instead of a hydroxymethyl group.

    3-Iodobenzoic Acid: Contains a carboxylic acid group instead of a hydroxymethyl group.

Uniqueness: 3-Iodo-Benzyl Alcohol is unique due to the presence of both the iodine atom and the hydroxymethyl group. This combination imparts distinct reactivity and allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(3-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCCNWSXJHGUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00206065
Record name Benzyl alcohol, m-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00206065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57455-06-8
Record name (3-Iodophenyl)methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57455-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodobenzyl alcohol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl alcohol, m-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00206065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodobenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.204
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Record name 3-IODOBENZYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Ethyl chloroformate (1.02 g, 11.1 mmol) in dry tetrahydrofuran (5 ml) was added slowly over 10 min to a stirred solution of 3-iodobenzoic acid (1.98 g, 7.98 mmol) and triethylamine (0.500 g, 11.6 mmol) in dry tetrahydrofuran at −8° (ice/salt/water bath). The yellow mixture soon became cloudy. It was shielded from light and stirred at −8° for 0.5 h, after which it was filtered to remove the triethylammonium chloride precipitate. The filtrate was added slowly to a suspension of sodium borohydride (0.795 g, 21.1 mmol) in water (30 ml) in a three necked flask, equipped with a thermometer, and connected to nitrogen, making sure that the temperature of the mixture is kept below 10° during the addition. Gas evolution (carbon dioxide) was observed. After the addition was completed, the mixture was stirred, shielded from light, at room temperature for 22 h under nitrogen. The resultant cloudy mixture was acidified with aqueous hydrochloric acid (10%) to pH˜1. The layers were separated, and the aqueous layer was extracted with ether (×3). The combined ether extract and tetrahydrofuran layer was washed with aqueous sodium hydroxide (×1, 10%) and then with water (×1). Drying with magnesium sulphate, and concentration gave 3-iodobenzyl alcohol (11) a pale yellow oil (1.02 g, 54%).
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.795 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
54%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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